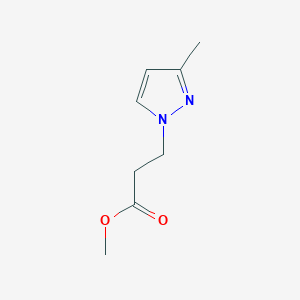

methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

Description

Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is a heterocyclic ester featuring a pyrazole ring substituted with a methyl group at the 3-position and a propanoate ester moiety. This compound is of interest in organic synthesis due to its versatility as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The ester group enhances solubility in organic solvents, while the pyrazole ring provides a site for further functionalization or coordination with metal ions.

Properties

IUPAC Name |

methyl 3-(3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-7-3-5-10(9-7)6-4-8(11)12-2/h3,5H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOGXBOZXLEWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate typically begins with commercially available starting materials such as 3-methyl-1H-pyrazole and methyl acrylate.

Reaction Conditions: The reaction involves the nucleophilic addition of 3-methyl-1H-pyrazole to methyl acrylate under basic conditions. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) for several hours.

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or acidic catalysts.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is primarily investigated for its potential therapeutic applications. Its structural characteristics suggest it may exhibit diverse biological activities, particularly in the development of new pharmaceuticals.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibiotic adjuvant. In a study focusing on pyrazole amides, derivatives of this compound were synthesized and evaluated for their antibacterial properties against multidrug-resistant Acinetobacter baumannii. The results indicated significant activity, suggesting that this compound could serve as a lead compound in developing new antibacterial agents .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrazole derivatives has shown promise. Compounds similar to this compound have been tested for their ability to inhibit inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications, particularly in the development of agrochemicals.

Pesticide Development

This compound has been identified as a candidate for developing new pesticides due to its efficacy against various pests and pathogens. Its unique structure may enhance its effectiveness compared to traditional agrochemicals.

Herbicide Formulation

Research indicates that pyrazole derivatives can be integrated into herbicide formulations, improving selectivity and efficacy against specific weed species while minimizing environmental impact .

Material Science

In material science, the compound's unique properties make it suitable for various applications.

Synthesis of Functional Polymers

This compound can be utilized as an intermediate in synthesizing functional polymers with specific properties for industrial applications, such as coatings or adhesives .

Biodegradable Materials

The compound's potential role in developing biodegradable materials is being explored, particularly in creating environmentally friendly alternatives to conventional plastics .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibiotic Adjuvant | Significant activity against Acinetobacter baumannii |

| Agricultural Chemistry | Pesticide Development | Effective against pests/pathogens |

| Material Science | Synthesis of Functional Polymers | Potential for industrial applications |

| Biodegradable Materials | Eco-friendly Alternatives | Promising results in material degradation |

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study synthesized various pyrazole derivatives, including this compound, and tested them against antibiotic-resistant strains of bacteria. The findings demonstrated that certain derivatives exhibited enhanced antibacterial activity, paving the way for further research into their mechanisms of action and potential clinical applications.

Case Study 2: Agrochemical Development

In agricultural trials, formulations containing this compound were tested for their effectiveness against common crop pests. Results indicated a significant reduction in pest populations compared to control groups, suggesting its viability as a new agrochemical product.

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active pyrazole derivative, which then exerts its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Substituents/Modifications | Key Structural Differences |

|---|---|---|

| Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate | 3-methylpyrazole, propanoate ester | Baseline structure for comparison |

| Methyl 3-(2-methyl-7-trihalomethylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate (14, 15) [3] | Pyrazolo-pyrimidine hybrid, trihalomethyl group | Extended aromatic system (pyrimidine ring), increased steric bulk |

| Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate [8] | 4-iodo substitution on pyrazole | Heavy atom (iodine) for potential radiopharmaceutical applications |

| Methyl 3-(3-methyl-4-nitropyrazolyl)propanoate [4] | 4-nitro substitution on pyrazole | Electron-withdrawing nitro group, alters electronic properties |

| 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) [7] | Triazole-pyrazole hybrid, acetate group | Additional triazole ring, enhanced hydrogen bonding capacity |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide [10] | 3,5-dimethylpyrazole, amide group | Amide functionality, increased polarity and hydrogen bonding |

2.3. Physical and Chemical Properties

- Solubility : The amide derivative [10] exhibits higher polarity and water solubility compared to ester analogues due to hydrogen bonding from the amide group.

- Thermal Stability : The nitro-substituted compound [4] may have reduced thermal stability due to the electron-withdrawing nitro group, whereas the trihalomethyl-pyrazolo-pyrimidine derivatives [3] show enhanced stability from aromatic conjugation.

Biological Activity

Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological interactions, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 194.23 g/mol. Its structure consists of a propanoate moiety linked to a 3-methyl-1H-pyrazole ring, which is significant for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Interaction : The compound may interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its mechanism of action in biological systems.

- Receptor Binding : It has shown potential in binding to specific receptors, indicating possible applications in drug development, particularly in targeting diseases where receptor modulation is beneficial.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Interacts with enzymes, affecting their activity. |

| Receptor Binding | Binds to specific receptors, influencing physiological responses. |

| Antimicrobial Potential | Exhibits activity against certain bacterial strains. |

Pharmacological Potential

A review of existing literature highlights the therapeutic potential of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain strains of bacteria .

- Cancer Research : The compound's structural characteristics allow it to be explored as a potential anti-cancer agent. Its interactions with cellular pathways involved in tumor growth are under investigation .

- Selective Androgen Receptor Degradation (SARD) : Recent studies have identified similar pyrazole derivatives that act as selective androgen receptor degraders, suggesting that this compound could exhibit similar properties .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Proliferation

Another research effort focused on the effects of this compound on cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in vitro, highlighting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly influence its pharmacological properties.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituent at Position 4 | Enhances receptor binding affinity |

| Methyl Group Variation | Alters enzyme interaction profile |

| Propanoate Moiety | Critical for maintaining biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.